4-ethoxycarbonyl-1H-indole-6-carboxylate
Description
4-Ethoxycarbonyl-1H-indole-6-carboxylate (CAS: 1638772-15-2) is an indole derivative with an ethoxycarbonyl group at position 4 and a carboxylic acid moiety at position 4. Its molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 233.22 g/mol . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules due to its functional versatility. The ethoxycarbonyl group enhances electrophilic reactivity, while the carboxylic acid allows for further derivatization, such as amide bond formation .
Properties
Molecular Formula |
C12H10NO4- |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
4-ethoxycarbonyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-5-7(11(14)15)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3,(H,14,15)/p-1 |
InChI Key |
OQSYZAVLPRNTNN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=CC(=C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxycarbonyl-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 4-ethoxycarbonyl-1H-indole-6-carboxylate, the starting materials would include ethyl 4-oxo-4-phenylbutanoate and phenylhydrazine, with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-ethoxycarbonyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-6-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-ethoxycarbonyl-1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethoxycarbonyl-1H-indole-6-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression. This compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituent positions, molecular weights, and key properties of related indole derivatives:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The ethoxycarbonyl group at position 4 in the target compound is electron-withdrawing, stabilizing negative charge and directing electrophilic substitution. In contrast, the amino group in ethyl 4-amino-1H-indole-6-carboxylate () is electron-donating, enhancing nucleophilicity for reactions like alkylation .
- Halogen Substitution : Chloro and fluoro substituents (e.g., and ) increase lipophilicity and metabolic stability, making such derivatives relevant in drug design .
- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound improves aqueous solubility compared to methyl or ethyl esters (e.g., ), which are more lipophilic .
Comparative Examples:
- Ethyl 4-Amino-1H-indole-6-carboxylate (): Synthesized via hydrogenation of an enamine intermediate followed by palladium-catalyzed reduction, achieving 78% yield .
- Methyl 4-Chloro-2-methyl-1H-indole-6-carboxylate () : Likely prepared via electrophilic chlorination at position 4, though synthetic details are unspecified .
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